molecular formula C4H11I2N B1329216 Iodomethyltrimethylammonium iodide CAS No. 39741-91-8

Iodomethyltrimethylammonium iodide

Cat. No.: B1329216
CAS No.: 39741-91-8
M. Wt: 326.95 g/mol
InChI Key: IFVIWWQMNYZYFQ-UHFFFAOYSA-M
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Description

Iodomethyltrimethylammonium iodide is a quaternary ammonium compound with the molecular formula C₄H₁₁I₂N. It is known for its use in organic synthesis and various chemical reactions. The compound is characterized by its crystalline powder form and is sensitive to light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyltrimethylammonium iodide can be synthesized through the reaction of trimethylamine with iodomethane. The reaction typically occurs in an inert solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol or acetone .

Industrial Production Methods: On an industrial scale, the synthesis involves the same basic principles but is carried out in larger reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often dried under vacuum to remove any residual solvents .

Chemical Reactions Analysis

Types of Reactions: Iodomethyltrimethylammonium iodide primarily undergoes nucleophilic substitution reactions. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iodomethyltrimethylammonium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of iodomethyltrimethylammonium iodide involves its ability to act as a methylating agent. It transfers a methyl group to nucleophilic sites on other molecules, thereby modifying their chemical properties. This methylation can affect molecular targets such as DNA, proteins, and other biomolecules, altering their function and activity .

Comparison with Similar Compounds

    Trimethylamine: A precursor in the synthesis of iodomethyltrimethylammonium iodide.

    Iodomethane: Another methylating agent but less stable and more volatile.

    Tetramethylammonium iodide: Similar in structure but with an additional methyl group.

Uniqueness: this compound is unique due to its dual functionality as both a methylating agent and a quaternary ammonium compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

iodomethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVIWWQMNYZYFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CI.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39895-69-7 (Parent)
Record name Ammonium, iodomethyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00960337
Record name Iodo-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39741-91-8
Record name Methanaminium, 1-iodo-N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39741-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, iodomethyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodo-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)trimethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological effect of Iodomethyltrimethylammonium iodide as described in the research?

A1: The research indicates that this compound exhibits a marked "muscarine" action. [] This means it mimics the effects of the neurotransmitter acetylcholine at muscarinic acetylcholine receptors, which are found throughout the parasympathetic nervous system. [] This action is also observed with its arsenic analog, although the nitrogen compound (this compound) demonstrates significantly greater activity. []

Q2: How does the activity of this compound compare to its arsenic analog?

A2: While both this compound and its arsenic analog display a "muscarine" action, the research clearly states that the nitrogen compound (this compound) is distinctly more potent. [] Additionally, this compound showcases an intense stimulating "nicotine" action, which refers to its ability to activate nicotinic acetylcholine receptors. [] In contrast, the arsenic analog, even at higher doses, does not exhibit this "nicotine" action. [] The study also reveals that this compound is notably more toxic to mice compared to its arsenic counterpart. []

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